Trichirubine A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

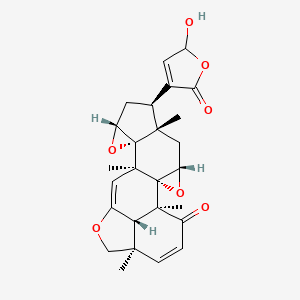

Trichirubine A, also known as this compound, is a useful research compound. Its molecular formula is C26H28O7 and its molecular weight is 452.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Structural Features Influencing Reactivity

Trichirubine A’s structure includes:

-

Furan-4-yl group : A 2-hydroxy-5-oxo-2H-furan substituent (position 7) prone to electrophilic substitution or ring-opening reactions under acidic/basic conditions .

-

Ketone groups : The 20-one carbonyl (position 20) and furan-5-oxo group may participate in nucleophilic additions or reductions.

-

Ether linkages : Three ether oxygens (3,10,15-trioxa) that could undergo cleavage under strong acidic or reducing conditions.

-

Steric complexity : A fused heptacyclic system likely imposes significant steric hindrance, directing reactivity toward accessible sites.

Table 1: Key Functional Groups and Potential Reactivity

| Functional Group | Position | Predicted Reactivity |

|---|---|---|

| Furan-4-yl | 7 | Electrophilic substitution, oxidation |

| Ketone (20-one) | 20 | Nucleophilic addition (e.g., Grignard), reduction to alcohol |

| Ether linkages | 3,10,15 | Acid-catalyzed cleavage (e.g., HI) |

| Methyl groups | 1,6,12,17 | Free-radical halogenation (tertiary C–H) |

Synthetic and Optimization Challenges

While no direct synthesis of this compound is documented, insights from chemical reaction optimization methodologies highlight challenges:

-

Steric and electronic factors : The compact, oxygen-rich structure complicates selective functionalization. Multi-step strategies with protective groups would likely be required .

-

Kinetic vs. thermodynamic control : For example, analogous compounds (e.g., cediranib) show that intermediate azetidinium ion formation can dictate reaction pathways . Similar mechanistic studies would be critical for this compound.

-

Design of Experiments (DoE) : Systematic optimization of factors like temperature, solvent, and stoichiometry (as seen in mandelic acid synthesis ) could mitigate low yields in hypothetical synthetic routes.

Hypothetical Reaction Pathways

Based on structural analogs and functional group chemistry:

Pathway A: Reduction of Ketone

-

Reagents : NaBH₄, LiAlH₄

-

Product : Secondary alcohol at position 20.

-

Challenges : Selective reduction without affecting furan or ether groups.

Pathway B: Electrophilic Aromatic Substitution

-

Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination)

-

Site : Electron-rich furan ring (position 4 or 5).

-

Outcome : Nitro or bromo derivatives for further functionalization.

Pathway C: Ether Cleavage

-

Reagents : HI (excess)

-

Product : Alcohols or alkyl iodides at cleavage sites (positions 3,10,15).

Research Gaps and Recommendations

-

Synthetic studies : No peer-reviewed synthesis or derivatization protocols are currently available. Computational modeling (e.g., DFT) could predict viable reaction pathways.

-

Biological activity-driven reactions : this compound’s bioactivity (ChEMBL ID: CHEMBL1172217 ) suggests potential for targeted modifications to enhance pharmacological properties.

-

Analytical characterization : Advanced techniques (e.g., in-situ NMR or MS monitoring) would elucidate real-time reaction mechanisms.

特性

分子式 |

C26H28O7 |

|---|---|

分子量 |

452.5 g/mol |

IUPAC名 |

(1S,2S,4S,6S,7R,9R,11R,12S,17R,21S)-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,6,12,17-tetramethyl-3,10,15-trioxaheptacyclo[12.6.1.02,4.02,12.06,11.09,11.017,21]henicosa-13,18-dien-20-one |

InChI |

InChI=1S/C26H28O7/c1-21-6-5-15(27)24(4)19(21)14(30-11-21)9-23(3)25-16(32-25)8-13(12-7-18(28)31-20(12)29)22(25,2)10-17-26(23,24)33-17/h5-7,9,13,16-19,28H,8,10-11H2,1-4H3/t13-,16+,17-,18?,19-,21-,22-,23-,24-,25+,26-/m0/s1 |

InChIキー |

KCEMPVMLWXZZLR-ZCVPZFCJSA-N |

異性体SMILES |

C[C@@]12C[C@H]3[C@]4(O3)[C@]([C@@]15[C@H](O5)C[C@H]2C6=CC(OC6=O)O)(C=C7[C@@H]8[C@@]4(C(=O)C=C[C@]8(CO7)C)C)C |

正規SMILES |

CC12CC3C4(O3)C(C15C(O5)CC2C6=CC(OC6=O)O)(C=C7C8C4(C(=O)C=CC8(CO7)C)C)C |

同義語 |

trichirubine A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。